molecular formula C16H14F6N2O4S2 B047394 (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine CAS No. 121788-77-0

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

Cat. No. B047394
M. Wt: 476.4 g/mol
InChI Key: XQAIGOHPAZPGOU-KBPBESRZSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-nitrogen compounds, including bis(trifluoromethylsulfonyl)amine and related compounds, involves reactions that highlight the high gas-phase acidity and electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S−N bond upon deprotonation. These syntheses provide a foundation for understanding the chemical behavior and synthesis pathways of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen compounds, such as bis(trifluoromethylsulfonyl)amine, is characterized by significant electron delocalization and planar nitrogens with equidistant S−N bonds, reflecting the compound's stability and reactivity. These structural characteristics are crucial for understanding the molecular configuration of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine and its derivatives (Haas et al., 1996).

Chemical Reactions and Properties

Phosphine gold(I) complexes, including those using the bis(trifluoromethanesulfonyl)imidate moiety, demonstrate high efficiency and stability in catalyzing a wide range of enyne cycloisomerizations. These reactions underscore the reactivity and catalytic potential of compounds within this chemical family, suggesting similar capabilities for (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (Mézailles et al., 2005).

Physical Properties Analysis

The physical properties of ionic liquids and compounds, including those based on the bis(trifluoromethylsulfonyl)imide anion, offer insights into the behavior of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine. These studies provide data on phase-transition temperatures, densities, and solvatochromic polarities, which are essential for predicting the compound's behavior in various conditions (Jin et al., 2008).

Chemical Properties Analysis

The study of organosoluble and light-colored fluorinated polyimides derived from related compounds provides a framework for understanding the chemical properties of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, including its solubility, thermal stability, and potential for forming strong, flexible films with low moisture absorption (Yang et al., 2005).

Scientific Research Applications

Synthesis and Structural Characterization

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is involved in the synthesis and structural characterization of various complex compounds. For instance, it has been used in the preparation of chiral 1,2-bis[tris(dimethylamino)phosphinimino]-1,2-diphenylethane and related palladium(II) complexes, showcasing its utility in organometallic chemistry and potential catalytic applications (Sauthier et al., 2000).

Novel Heterocyclic Compounds

The reactivity of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine with different reagents leads to the formation of novel heterocyclic compounds, such as diazasilacycloalkanes. These reactions highlight the chemical versatility and potential for generating new materials with unique properties (Knopf et al., 2004).

Electrophilic Aromatic Substitution Reactions

This compound participates in electrophilic aromatic substitution reactions, leading to the synthesis of novel aromatic compounds. Such reactions are fundamental in the synthesis of complex organic molecules, potentially useful in various applications ranging from pharmaceuticals to materials science (Alcaide et al., 2015).

Ionic Liquids and Electrolytes

In the field of ionic liquids and electrolytes, derivatives of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, such as bis(trifluoromethanesulfonyl)imide, are used to enhance the properties of ionic liquids, making them suitable for applications in energy storage and conversion devices (Fernicola et al., 2008).

Proton-Conducting Membranes

The inclusion of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine derivatives in the synthesis of proton-conducting membranes demonstrates its potential in fuel cell technologies. These membranes show promise due to their thermal stability and proton conductivity, which are crucial for efficient fuel cell operation (Tigelaar et al., 2009).

Future Directions

Ionic liquids with bis(trifluoromethylsulfonyl)imide anion (TFSI) are currently targeted for applications in next-generation low-power electronics and optoelectronic devices . This suggests potential future directions for compounds like “(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine”.

properties

IUPAC Name

N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIGOHPAZPGOU-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426546
Record name N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

CAS RN

121788-77-0
Record name N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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